molecular formula C20H24N4O6S B2837167 6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1797698-43-1

6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B2837167
M. Wt: 448.49
InChI Key: QGDWYOQWNXIMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, an azetidine ring, and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could potentially have biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .

Scientific Research Applications

Chemical Synthesis and Mechanisms

The chemical structure of this compound is closely related to furan derivatives and pyrimidines, both of which are significant in various chemical synthesis processes. For example, furan derivatives have been used in reactions with N-sulfinylamines or sulfur diimides to form pyrrole derivatives, as demonstrated in studies by Heilmayer et al. (1993) in "Chemische Berichte" (Heilmayer et al., 1993). Similarly, Yin et al. (2008) in "The Journal of Organic Chemistry" explored the synthesis of methylthio-substituted furans and related derivatives, highlighting the versatility of furan compounds in organic synthesis (Yin et al., 2008).

Medicinal Chemistry and Pharmacology

The molecular structure of this compound shares similarities with pyrimidine-based compounds, which have been studied for their medicinal properties. For instance, Abu-Hashem's 2018 study in "Molecules" investigated the synthesis of furothiazolo pyrimido quinazolinones, derived from similar pyrimidine structures, and their antimicrobial activity (Abu‐Hashem, 2018). Additionally, Butler et al. (1987) in "Journal of Medicinal Chemistry" examined cyclic imides based on pyrimidine structures for their potential in reversing amnesia (Butler et al., 1987).

Heterocyclic Chemistry

The compound's structure is relevant to the field of heterocyclic chemistry. For example, Spada et al. (2009) in "Journal of Heterocyclic Chemistry" studied the chemistry of pyrimidines as precursors for the synthesis of furo- and thieno[3,2-d]pyrimidines, showcasing the importance of these structures in developing novel heterocyclic compounds (Spada et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and physical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, and studying its reactivity .

properties

IUPAC Name

6-[3-(furan-2-ylmethylsulfonyl)azetidine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-4-7-24-16(9-15-17(24)21(2)20(27)22(3)18(15)25)19(26)23-10-14(11-23)31(28,29)12-13-6-5-8-30-13/h5-6,8-9,14H,4,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDWYOQWNXIMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

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